molecular formula C58H94N6O16S4 B15137587 AF647-NHS ester triTEA

AF647-NHS ester triTEA

Cat. No.: B15137587
M. Wt: 1259.7 g/mol
InChI Key: ZSJDPEXOCKLWTC-UHFFFAOYSA-N
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Description

AF647-NHS ester (triTEA) is a far-red fluorescent dye derivative of Alexa Fluor 647 (AF647), optimized for amine-reactive conjugation to biomolecules such as proteins, antibodies, and peptides. Its structure includes a succinimidyl ester (NHS) group, enabling covalent bonding to primary amines under mild conditions (pH 7–9) . Key properties include:

  • Excitation/Emission: 647 nm (peak excitation) and 667–672 nm (peak emission), making it ideal for far-red imaging .
  • Photostability: High resistance to photobleaching, even under prolonged illumination .
  • Solubility: Water-soluble across a broad pH range (4–10), ensuring compatibility with biological buffers .
  • Applications: Widely used in flow cytometry, confocal microscopy, fluorescence correlation spectroscopy (FCS), and in vivo imaging .

The "triTEA" designation refers to its formulation with triethylamine (TEA), which stabilizes the reactive NHS ester and enhances conjugation efficiency .

Properties

Molecular Formula

C58H94N6O16S4

Molecular Weight

1259.7 g/mol

IUPAC Name

tris(N,N-diethylethanamine);3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3

InChI Key

ZSJDPEXOCKLWTC-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

AF647-NHS ester (triTEA) is synthesized by reacting Alexa Fluor 647 with N-hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically involves dissolving Alexa Fluor 647 in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and adding NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of AF647-NHS ester (triTEA) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Reaction Mechanism

The primary reaction involves the nucleophilic attack of primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides) on the carbonyl carbon of the NHS ester. This forms a stable amide bond under mildly basic conditions (pH 7–9) .

Key steps :

  • Nucleophilic attack : The amine group (-NH₂) reacts with the electrophilic carbonyl carbon of the NHS ester.

  • Intermediate formation : A tetrahedral intermediate forms, destabilizing the ester linkage.

  • Amide bond formation : Hydrolysis of the intermediate releases the hydroxysuccinimide (HOSu) byproduct, leaving a covalent amide bond .

Reaction conditions :

ParameterDetails
pHOptimal range: 7–9 (to maintain amine nucleophilicity and ester stability)
SolventDMSO or aqueous buffers (e.g., PBS, HEPES) with optional organic co-solvents
TemperatureRoom temperature (20–25°C) or slightly elevated (up to 37°C)
Reaction time30 minutes to several hours (depending on amine concentration and steric hindrance)

Conjugation Efficiency and Optimization

AF647-NHS ester exhibits high conjugation efficiency due to its hydrophilic nature and minimal self-quenching, enabling high molar ratios of dye-to-protein .

Critical factors for optimization :

  • Excess reagent : Use a 2–10-fold molar excess of AF647-NHS ester to ensure complete labeling .

  • Amine accessibility : Ensure target molecules have accessible primary amines (e.g., lysine residues in antibodies).

  • Buffer compatibility : Avoid amine-containing buffers (e.g., Tris) that compete for reaction .

Scientific Research Applications

AF647-NHS ester (triTEA) has a wide range of applications in scientific research:

Mechanism of Action

AF647-NHS ester (triTEA) exerts its effects by forming stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine groups, resulting in the covalent attachment of the fluorescent dye to the target molecule. This labeling allows for the visualization and tracking of the target molecule in various experimental settings .

Comparison with Similar Compounds

Research Findings and Discussion

  • Advantages of AF647-NHS: Reduced Autofluorescence: Far-red emission avoids overlap with endogenous fluorophores (e.g., collagen, NADH) . Versatility: Compatible with diverse conjugation protocols, including antibody labeling and nanoparticle functionalization .
  • Limitations :
    • Cost : Higher price compared to Cy5 and Atto488 due to complex synthesis .
    • Size Effects : Larger molecular weight may hinder penetration in dense tissues .

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